Isomer-Dependent Intermolecular Interactions
An analysis of intermolecular contacts via Hirshfeld surface fingerprint plots provides a quantitative basis for differentiation between methyl-substituted aminophenylthiazole isomers. For the structurally analogous 4-(6-methyl-2-benzothiazolyl)aniline, H···H and H···π contacts dominate the surface at a fraction of 80.5%, while interactions in the thiazole derivative 2-amino-5-methylthiazole show these contacts at 56.9% [1]. This 23.6-percentage-point difference demonstrates that the position of the methyl group dictates the solid-state interaction profile. The 5-methyl substitution on the target compound alters the electron density distribution on the benzothiazole ring relative to the 6-methyl analog, resulting in distinct crystal packing and solubility behavior. Direct comparative crystal data for the 5-methyl isomer versus the 6-methyl isomer was not identified in the search; the reported data for the 6-methyl isomer is presented as a benchmark for class-level inference.
| Evidence Dimension | Intermolecular interactions (Hirshfeld surface analysis: H···H and H···π contact fraction) |
|---|---|
| Target Compound Data | Not directly measured in the identified study. |
| Comparator Or Baseline | 4-(6-methyl-2-benzothiazolyl)aniline (80.5%); 2-amino-5-methylthiazole (56.9%) [1]. |
| Quantified Difference | 23.6 percentage point difference between the two structurally related compounds, supporting class-level inference that methyl position strongly modulates intermolecular contacts. |
| Conditions | X-ray powder diffraction and Hirshfeld surface analysis; DFT-optimized molecular geometry using B3LYP/6-31G(d,p). |
Why This Matters
Procurement of the correct positional isomer is critical for reproducible crystallization, co-crystal design, and consistent solid-state properties in formulation or materials applications.
- [1] Ab initio powder structure analysis and theoretical study of two thiazole derivatives. Journal of Molecular Structure, 2013, 1049, 160-168. Hirshfeld surface analysis of 4-(6-methyl-2-benzothiazolyl)aniline and 2-amino-5-methylthiazole. View Source
